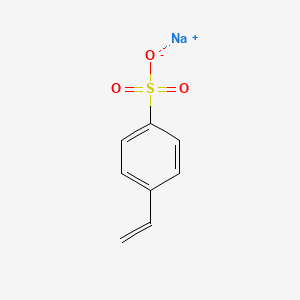

Sodium 4-vinylbenzenesulfonate

概要

説明

Sodium 4-vinylbenzenesulfonate, also known as 4-Vinylbenzenesulfonic acid sodium salt or Styrene-4-sulfonic acid sodium salt, is an organic compound . It is used as a starting material to synthesize poly(sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization .

Synthesis Analysis

Sodium 4-vinylbenzenesulfonate can be synthesized from vinyl acetate (VAc) bearing electro-donating substituent and sodium 4-vinylbenzenesulfonate (SSA) having electro-withdrawing substituent . Another method involves the use of graphene oxide as a radical initiator .Molecular Structure Analysis

The empirical formula of Sodium 4-vinylbenzenesulfonate is C8H7NaO3S . It has a molecular weight of 206.19 . The SMILES string representation is [Na+].[O-]S(=O)(=O)c1ccc(C=C)cc1 .Chemical Reactions Analysis

The free radical and controlled radical polymerization of sodium 4-vinylbenzenesulfonate using graphene oxide as a radical initiator has been studied . This work demonstrates that graphene oxide can initiate radical polymerization in an aqueous solution without any additional initiator .Physical And Chemical Properties Analysis

Sodium 4-vinylbenzenesulfonate is a solid at 20 degrees Celsius . It should be stored under inert gas as it is hygroscopic .科学的研究の応用

- Application : These membranes are used in membrane capacitive deionization (MCDI) processes, where they efficiently remove salt ions from water .

- Application : This polymer has applications in various fields, including water treatment, coatings, and ion exchange resins .

- Application : Researchers use these complexes for analytical chemistry, catalysis, and material science studies .

- Application : This approach allows controlled radical polymerization and the synthesis of functional polymers .

Cation Exchange Membranes for Capacitive Deionization (CDI)

Polymer Synthesis

Complex Formation with Metal Ions

Pickering Emulsions for Polymerization

Dye Synthesis

Ion-Exchange Resins

Safety and Hazards

Sodium 4-vinylbenzenesulfonate is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

将来の方向性

Sodium 4-vinylbenzenesulfonate has been used in the synthesis of poly(sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization . This polymer has potential applications in various technological and biomedical fields . For instance, it has been used in the preparation of hydrogels for biomedical applications . Future research may explore new applications and synthesis methods for Sodium 4-vinylbenzenesulfonate.

作用機序

Target of Action

Sodium 4-vinylbenzenesulfonate, also known as Sodium p-styrene sulfonate or Sodium p-Styrenesulfonate, is a versatile compound that interacts with various targets. It is primarily used as a starting material to synthesize poly(sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization .

Mode of Action

The compound interacts directly with its targets, leading to various changes. For instance, in the context of Zika virus (ZIKV) replication, PEG-b-PSSNa copolymers, which include Sodium 4-vinylbenzenesulfonate, interact directly with viral particles in a zipper-like mechanism, hindering their interaction with the permissive cell .

Biochemical Pathways

The compound affects several biochemical pathways. For example, it is used to synthesize poly(vinylidene fluoride)-graft-sodium 4-vinylbenzene sulfonate copolymer (PVDF-g-PSVBS) by grafting sodium 4-vinylbenzene sulfonate (SVBS) onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) . This process affects the properties of the resulting membranes, influencing their use in various applications.

Pharmacokinetics

Information on the pharmacokinetics of Sodium 4-vinylbenzenesulfonate is limited. It is known that the compound can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

The action of Sodium 4-vinylbenzenesulfonate leads to molecular and cellular effects. For instance, in the context of ZIKV replication, the interaction of the compound with viral particles hinders their interaction with the permissive cell, thereby inhibiting ZIKV replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 4-vinylbenzenesulfonate. For instance, the degree of grafting and the annealing temperature can affect the properties of PVDF-g-PSVBS membranes synthesized using the compound . It is suggested that the annealing temperature of PVDF-g-PSVBS membranes should be below 60 °C to prepare consistent and homogeneous membranes .

特性

IUPAC Name |

sodium;4-ethenylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTALRAZSCGSKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044635 | |

| Record name | Sodium 4-vinylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Sodium 4-styrenesulfonate | |

CAS RN |

2695-37-6, 123333-94-8 | |

| Record name | Sodium 4-styrenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002695376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-vinylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-vinylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-vinylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-STYRENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KP0V3OG5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

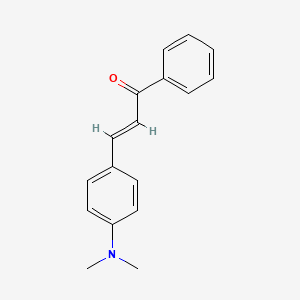

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Sodium 4-vinylbenzenesulfonate?

A1: The molecular formula of Sodium 4-vinylbenzenesulfonate is C8H7NaO3S, and its molecular weight is 206.20 g/mol.

Q2: What spectroscopic data is available to characterize Sodium 4-vinylbenzenesulfonate?

A2: Researchers commonly use techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) (both 1H and 13C) [, , , , , ], and UV-Vis spectroscopy [, ] to characterize the structure and composition of Sodium 4-vinylbenzenesulfonate-containing polymers.

Q3: What makes Sodium 4-vinylbenzenesulfonate useful in material science?

A3: Sodium 4-vinylbenzenesulfonate is a strong polyelectrolyte, meaning it readily dissolves in water and carries a high charge density. This property makes it valuable in applications like:

- Dispersant: It effectively stabilizes suspensions of particles, preventing aggregation [, ].

- Membrane Modification: It improves the hydrophilicity and antifouling properties of membranes [, ].

- Hydrogel Formation: It contributes to the formation of hydrogels with tunable properties, including responsiveness to stimuli like temperature and pH [, , , , , ].

Q4: How does Sodium 4-vinylbenzenesulfonate impact the stability of materials?

A4: Sodium 4-vinylbenzenesulfonate can both enhance and modify material stability:

- Enhanced Thermal Stability: Incorporation of Sodium 4-vinylbenzenesulfonate into nanocomposites has been shown to improve their thermal degradation resistance [].

- Tunable Hydrogel Stability: By adjusting the concentration of Sodium 4-vinylbenzenesulfonate within a hydrogel, researchers can control its swelling ratio and response to temperature changes [].

Q5: What are some specific applications of Sodium 4-vinylbenzenesulfonate in different fields?

A5:

- Water Treatment: Copolymers containing Sodium 4-vinylbenzenesulfonate act as effective antisludging agents in reverse osmosis membrane water treatment, preventing the buildup of scale [].

- Pigment Printing: It serves as a component in binders for pigment printing on fabrics, enhancing properties like rubbing fastness and washing fastness [].

- Oil Recovery: Amphiphilic polymers incorporating Sodium 4-vinylbenzenesulfonate show potential in enhanced oil recovery due to their viscosifying and emulsifying properties [].

Q6: How is Sodium 4-vinylbenzenesulfonate typically polymerized?

A6: Sodium 4-vinylbenzenesulfonate readily undergoes free radical polymerization, often in aqueous solutions [, , ]. This process can be initiated using various methods, including potassium persulfate/sodium bisulfite redox systems [, ] and UV irradiation [].

Q7: Why is Sodium 4-vinylbenzenesulfonate often copolymerized, and what are common comonomers?

A7: Copolymerization allows for the fine-tuning of material properties. Common comonomers include:

- Hydrophobic Monomers: Such as styrene [, ] or butyl acrylate [], to introduce amphiphilic character.

- Hydrophilic Monomers: Like acrylamide [, ] or 2-hydroxyethyl methacrylate [], to modify hydrophilicity and solution behavior.

- Functional Monomers: Like itaconic acid [] or acrylic acid [, ], to introduce specific functionalities like chelation or pH responsiveness.

Q8: Is Sodium 4-vinylbenzenesulfonate studied using computational chemistry methods?

A8: Yes, computational studies, like density functional theory (DFT), have been employed to investigate the reactivity of metal complexes with Sodium 4-vinylbenzenesulfonate and explain observed differences in reactivity between analogous technetium and rhenium complexes [].

Q9: Are there concerns about the stability of Sodium 4-vinylbenzenesulfonate under certain conditions?

A9: While generally stable, Sodium 4-vinylbenzenesulfonate can be susceptible to oxidative degradation, especially at elevated temperatures and in the presence of oxidizing agents like those found in fuel cell cathodes [].

Q10: How can the stability of Sodium 4-vinylbenzenesulfonate be improved?

A10: Researchers have explored strategies such as:

- Incorporating protective layers: Using a thin fluorinated polymer electrolyte membrane to shield Sodium 4-vinylbenzenesulfonate-containing membranes from direct contact with oxidizing catalysts in fuel cells [].

- Optimizing polymerization conditions: Carefully controlling polymerization parameters to achieve desired molecular weights and compositions that might offer improved stability [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate](/img/structure/B3028592.png)